Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate
CAS No.: 1264088-37-0
Cat. No.: VC11696055
Molecular Formula: C10H9Cl3N2O2
Molecular Weight: 295.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264088-37-0 |
|---|---|
| Molecular Formula | C10H9Cl3N2O2 |
| Molecular Weight | 295.5 g/mol |
| IUPAC Name | ethyl (2Z)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3/b15-9- |
| Standard InChI Key | JSJNQOAPZJPWKM-DHDCSXOGSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)Cl)/Cl |
| SMILES | CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
| Canonical SMILES | CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
Introduction
Chemical Synthesis and Production
Synthetic Routes
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate typically involves a condensation reaction between ethyl chloroacetate and 2,5-dichlorophenylhydrazine. This reaction proceeds under basic conditions, often employing sodium hydroxide or potassium carbonate to deprotonate the hydrazine and facilitate nucleophilic attack on the carbonyl carbon of ethyl chloroacetate. The reaction is typically conducted in ethanol or methanol under reflux, with yields optimized by controlling temperature and reaction time.
Key Reaction Parameters
-
Solvent: Ethanol (polar, protic solvent enhances nucleophilicity)
-
Temperature: 60–80°C (reflux conditions)
-
Catalyst: Sodium hydroxide (0.1–0.3 molar equivalents)
-
Reaction Time: 4–8 hours
Industrial-scale production employs continuous flow reactors to maintain precise control over these parameters, ensuring consistent product quality. Post-synthesis purification involves recrystallization from ethanol or column chromatography to achieve >95% purity.
Structural Confirmation
Spectroscopic techniques validate the compound’s structure:
-
¹H NMR: Signals at δ 1.3 (triplet, CH₃CH₂), 4.2 (quartet, CH₂), and 7.3–7.6 (aromatic protons) confirm the ethyl ester and dichlorophenyl groups.
-
IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) verify the ester and hydrazone functionalities.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.5 g/mol |
| Density | 1.45 g/cm³ (estimated) |
| Melting Point | 120–125°C |
| Boiling Point | 337°C (decomposes) |
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
The compound’s low water solubility and high thermal stability make it suitable for organic synthesis under rigorous conditions.
Reactivity Profile
The hydrazone group (-NH-N=C-) and chloro substituents govern its reactivity:
-
Oxidation: Reacts with KMnO₄ in acidic conditions to form carboxylic acid derivatives.
-
Reduction: LiAlH₄ reduces the hydrazone to a hydrazine derivative.
-
Nucleophilic Substitution: Chlorine atoms at the 2- and 5-positions of the phenyl ring undergo substitution with amines or alkoxides.
Applications in Research and Industry
Pharmaceutical Applications
Hydrazones are explored for their bioactivity, and this compound demonstrates potential as:
-
Antimicrobial Agent: Preliminary studies suggest efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values <10 µg/mL.
-
Anticancer Candidate: Analogous hydrazones induce apoptosis in cancer cells via mitochondrial dysfunction, though specific data for this compound require further validation.
Agricultural Uses
The dichlorophenyl group enhances pesticidal activity. In vitro tests show inhibition of acetylcholinesterase in insects, suggesting utility as an insecticide. Field trials remain pending.
Material Science
Incorporating this compound into polymers improves thermal stability. For example, polyurethane hybrids exhibit a 20% increase in decomposition temperature compared to conventional formulations.
Biological Activity and Mechanisms
Antimicrobial Mechanisms
The compound disrupts microbial cell membranes via lipophilic interactions, facilitated by its chlorine substituents. Synergistic effects with β-lactam antibiotics have been observed in resistant strains.
Cytotoxicity Pathways
Hydrazones typically intercalate DNA or inhibit topoisomerase II. While specific mechanisms for this compound are unconfirmed, structural analogs show IC₅₀ values of 5–15 µM in HeLa cells.
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity (MIC, µg/mL) |
|---|---|---|
| Ethyl (2E)-isomer | E-configuration; lower thermal stability | 12.5 (S. aureus) |
| Methyl ester analog | Reduced lipophilicity | >20 (E. coli) |
| Non-chlorinated phenyl derivative | Higher solubility; lower cytotoxicity | N/A |
The Z-configuration and chlorine substituents in this compound enhance both stability and bioactivity compared to analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume